molecular formula C21H16N2O4S B12584006 Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate

Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate

Cat. No.: B12584006
M. Wt: 392.4 g/mol
InChI Key: PLBINCOCFGQAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-503 is a compound that has garnered significant interest in the field of chemistry due to its unique properties and potential applications. It is a palladium-based compound, which means it contains the element palladium, a transition metal known for its catalytic properties. Palladium compounds are widely used in various chemical reactions, particularly in organic synthesis, due to their ability to facilitate bond formation and transformation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-503 typically involves the use of palladium salts as precursors. One common method is the reduction of palladium chloride (PdCl₂) in the presence of a suitable reducing agent. This process can be carried out under various conditions, including different temperatures and solvents, to optimize the yield and purity of the final product. For instance, the reduction can be performed in an aqueous solution with hydrogen gas as the reducing agent, or in an organic solvent with a chemical reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of PD-503 may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent quality and high throughput. Additionally, the use of supported palladium catalysts, where palladium is dispersed on a solid support like activated carbon or alumina, can enhance the efficiency and recyclability of the catalyst, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

PD-503, like other palladium compounds, is known to undergo a variety of chemical reactions, including:

    Oxidation: PD-503 can be oxidized to higher oxidation states, often in the presence of oxidizing agents like oxygen or hydrogen peroxide.

    Reduction: It can be reduced back to its metallic form or lower oxidation states using reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: PD-503 can participate in substitution reactions where ligands attached to the palladium center are replaced by other ligands. This is common in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

The reactions involving PD-503 often require specific reagents and conditions to proceed efficiently. For example:

    Oxidation: Oxygen or hydrogen peroxide as oxidizing agents, often in the presence of a base.

    Reduction: Hydrogen gas or sodium borohydride as reducing agents, typically under mild conditions.

    Substitution: Organoboron compounds or halides as substrates, with bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol or toluene.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For instance, in a Suzuki-Miyaura cross-coupling reaction, the product is typically a biaryl compound formed by the coupling of an aryl halide with an arylboronic acid .

Scientific Research Applications

PD-503 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which PD-503 exerts its effects is primarily through its role as a catalyst. Palladium compounds like PD-503 facilitate chemical reactions by providing a surface for reactants to adsorb and interact, lowering the activation energy required for the reaction to proceed. This involves the formation of intermediate complexes with the reactants, which then undergo transformation to yield the final products. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

PD-503 can be compared with other palladium-based compounds, such as:

    Palladium on carbon (Pd/C): A widely used heterogeneous catalyst known for its high catalytic activity and stability.

    Palladium acetate (Pd(OAc)₂): Commonly used in homogeneous catalysis, particularly in cross-coupling reactions.

    Palladium chloride (PdCl₂): A precursor for various palladium catalysts and used in different catalytic processes.

What sets PD-503 apart is its specific structure and properties that may offer advantages in certain reactions, such as higher selectivity or efficiency .

Properties

Molecular Formula

C21H16N2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

benzyl 6-benzyl-5,7-dioxo-[1,3]thiazolo[3,2-c]pyrimidine-2-carboxylate

InChI

InChI=1S/C21H16N2O4S/c24-18-11-19-23(21(26)22(18)12-15-7-3-1-4-8-15)13-17(28-19)20(25)27-14-16-9-5-2-6-10-16/h1-11,13H,12,14H2

InChI Key

PLBINCOCFGQAJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C3N(C2=O)C=C(S3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.